

# Physical and chemical properties of Acetyl-binankadsurin A

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## Compound of Interest

Compound Name: Acetyl-binankadsurin A

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## Acetyl-binankadsurin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Acetyl-binankadsurin A** is a naturally occurring dibenzocyclooctadiene lignan isolated from *Kadsura coccinea*. Lignans from the Schisandraceae family, including those from the genus *Kadsura*, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Acetyl-binankadsurin A**, detailed experimental methodologies for its isolation and characterization based on established protocols for related compounds, and an in-depth discussion of its putative mechanism of action, particularly focusing on its anti-inflammatory potential.

### Physical and Chemical Properties

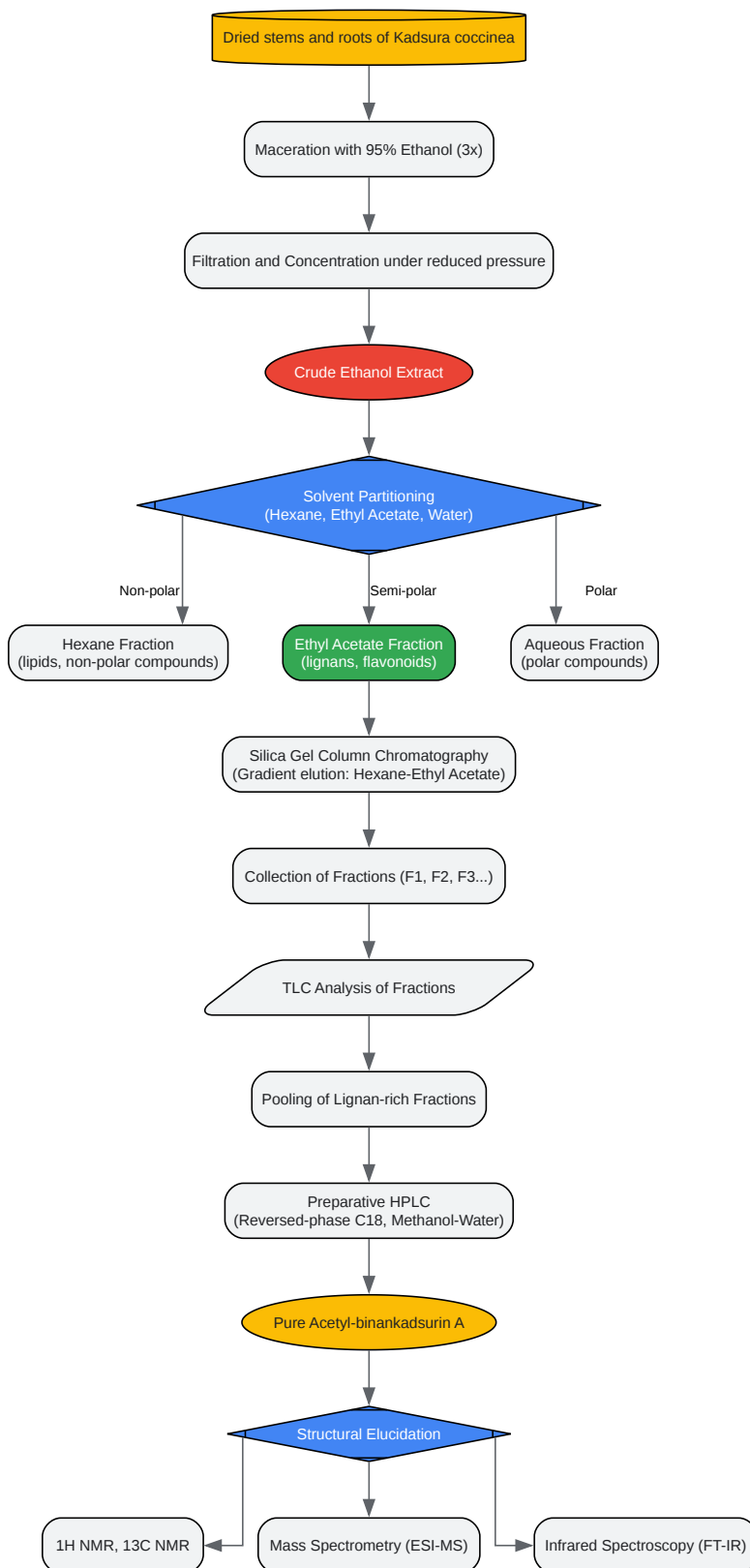
The physical and chemical properties of **Acetyl-binankadsurin A** are summarized in the table below. The data is compiled from publicly available databases and extrapolated from the known characteristics of dibenzocyclooctadiene lignans.

Property	Value	Source
Molecular Formula	C <sub>24</sub> H <sub>28</sub> O <sub>8</sub>	PubChem[1]
Molecular Weight	444.5 g/mol	PubChem[1]
IUPAC Name	[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0 <sup>2</sup> , <sup>7</sup> .0 <sup>14</sup> , <sup>1</sup> <sub>8</sub> ]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate	PubChem[1]
CAS Number	77174-33-5	PubChem[1]
Appearance	White to off-white solid (predicted)	Inferred from related compounds
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents; sparingly soluble in water (predicted)	Inferred from related compounds
XLogP3	4.3	PubChem[1]
Topological Polar Surface Area	92.7 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	8	PubChem[1]
Rotatable Bond Count	4	PubChem[1]

## Experimental Protocols

While the full text of the original isolation paper by Li et al. (1985) is not readily available, the following is a generalized, yet detailed, experimental protocol for the isolation and characterization of **Acetyl-binankadsurin A** from *Kadsura coccinea*, based on standard methodologies for lignan extraction from this plant genus.

# Isolation of Acetyl-binankadsurin A from *Kadsura coccinea*



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**Figure 1:** General workflow for the isolation and characterization of **Acetyl-binankadsurin A**.

Methodology:

- **Plant Material:** The dried and powdered stems and roots of *Kadsura coccinea* are used as the starting material.
- **Extraction:** The plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure maximum yield.
- **Concentration:** The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The lignans, including **Acetyl-binankadsurin A**, are expected to be enriched in the ethyl acetate fraction.
- **Chromatographic Separation:**
  - **Silica Gel Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions showing the presence of the target compound are pooled, concentrated, and further purified using preparative reversed-phase HPLC (C18 column) with a mobile phase consisting of a methanol-water gradient.
- **Structural Elucidation:** The purified compound is identified as **Acetyl-binankadsurin A** based on the following spectroscopic analyses:
  - **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are used to determine the chemical structure, including the connectivity of atoms and stereochemistry.
- Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

## Spectroscopic Characterization Data (Predicted/Typical)

The following table summarizes the expected spectroscopic data for **Acetyl-binankadsurin A** based on the analysis of structurally similar dibenzocyclooctadiene lignans.

Spectroscopic Technique	Predicted Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ (ppm): Signals corresponding to aromatic protons, methoxy groups, methyl groups, methylene protons, and an acetyl group. Specific shifts would be required from the original literature for precise assignment.
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ (ppm): Signals for quaternary aromatic carbons, protonated aromatic carbons, methoxy carbons, aliphatic carbons, and the carbonyl and methyl carbons of the acetyl group.
FT-IR (KBr)	$\nu$ ( $\text{cm}^{-1}$ ): Absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=O stretching (acetyl group), and C-O stretching (ethers and ester).
ESI-MS	$m/z$ : $[\text{M}+\text{H}]^+$ at 445.1857, $[\text{M}+\text{Na}]^+$ at 467.1676.

## Biological Activity and Mechanism of Action

Direct experimental studies on the biological activity of **Acetyl-binankadsurin A** are limited in the publicly accessible literature. However, extensive research on other lignans isolated from *Kadsura coccinea* and related species in the Schisandraceae family provides a strong basis for predicting its pharmacological profile. The primary activity reported for these compounds is anti-inflammatory.

## Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

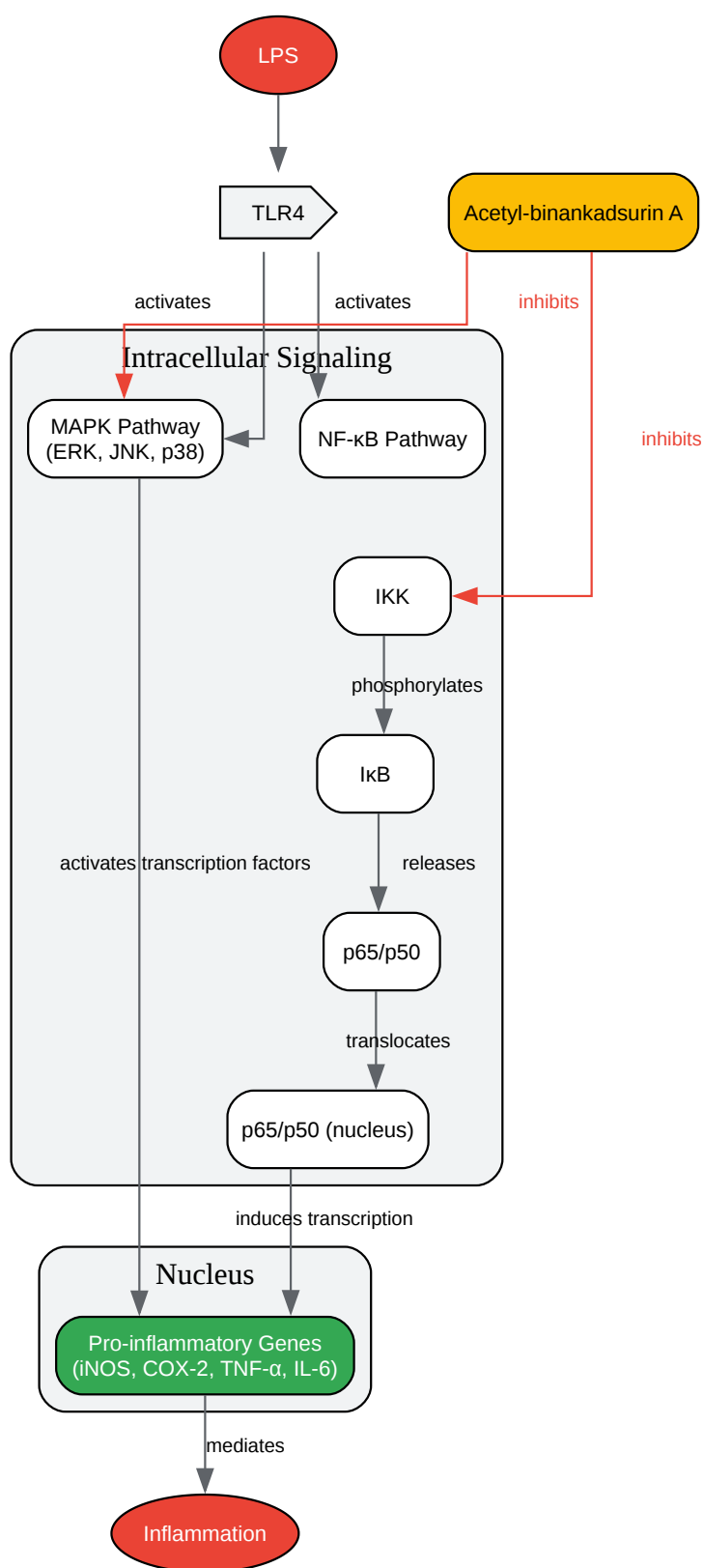
A key mechanism underlying the anti-inflammatory effects of dibenzocyclooctadiene lignans is the inhibition of nitric oxide (NO) production in inflammatory cells such as macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

### Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

- **Cell Culture:** Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
- **Cell Treatment:** Cells are pre-treated with varying concentrations of **Acetyl-binankadsurin A** for 1-2 hours.
- **Inflammatory Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
- **Nitrite Measurement:** After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
- **Data Analysis:** The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

## Signaling Pathway Modulation

The anti-inflammatory effects of dibenzocyclooctadiene lignans are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.



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**Figure 2:** Putative anti-inflammatory signaling pathway of **Acetyl-binankadsurin A**.

As depicted in Figure 2, **Acetyl-binankadsurin A** is hypothesized to exert its anti-inflammatory effects by:

- **Inhibition of NF-κB Pathway:** Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that controls the expression of many pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, IκB is phosphorylated by IκB kinase (IKK), leading to its degradation and the subsequent translocation of NF-κB into the nucleus. **Acetyl-binankadsurin A** likely inhibits the phosphorylation of IκB, thereby preventing NF-κB activation.
- **Inhibition of MAPK Pathway:** Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another set of key signaling molecules involved in the inflammatory response. They regulate the activity of various transcription factors that are important for the expression of pro-inflammatory mediators. It is plausible that **Acetyl-binankadsurin A** interferes with the phosphorylation and activation of one or more MAPKs.

By inhibiting these critical signaling pathways, **Acetyl-binankadsurin A** can effectively suppress the production of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6), leading to a potent anti-inflammatory effect.

## Conclusion

**Acetyl-binankadsurin A** is a promising natural product with significant potential for drug development, particularly in the area of inflammatory diseases. This technical guide has provided a detailed overview of its physical and chemical properties, methodologies for its study, and a plausible mechanism of action based on current scientific understanding of related compounds. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this intriguing molecule.

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## References



- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
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